molecular formula C12H12BNO4 B15331263 (3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid

(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid

Cat. No.: B15331263
M. Wt: 245.04 g/mol
InChI Key: CTQQHFDNDTXZDM-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid typically involves the following steps:

    Formation of Isoquinoline Derivative: The starting material, isoquinoline, is first functionalized to introduce the ethoxycarbonyl group at the 3-position. This can be achieved through a Friedel-Crafts acylation reaction followed by esterification.

    Borylation: The functionalized isoquinoline is then subjected to a borylation reaction to introduce the boronic acid group at the 8-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of an isoquinoline ring.

    (4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar structure but with a phenyl ring substituted with an ethoxycarbonyl group at the 4-position.

    (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic Acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

(3-(Ethoxycarbonyl)isoquinolin-8-yl)boronic acid is unique due to the presence of both the isoquinoline ring and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .

Properties

Molecular Formula

C12H12BNO4

Molecular Weight

245.04 g/mol

IUPAC Name

(3-ethoxycarbonylisoquinolin-8-yl)boronic acid

InChI

InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-8-4-3-5-10(13(16)17)9(8)7-14-11/h3-7,16-17H,2H2,1H3

InChI Key

CTQQHFDNDTXZDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NC(=CC2=CC=C1)C(=O)OCC)(O)O

Origin of Product

United States

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